molecular formula C13H10N4OS B2704141 2-((Pyridin-2-ylmethyl)thio)-5-(pyridin-3-yl)-1,3,4-oxadiazole CAS No. 197371-79-2

2-((Pyridin-2-ylmethyl)thio)-5-(pyridin-3-yl)-1,3,4-oxadiazole

Cat. No.: B2704141
CAS No.: 197371-79-2
M. Wt: 270.31
InChI Key: KAOGNIOYYOZPGR-UHFFFAOYSA-N
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Description

2-((Pyridin-2-ylmethyl)thio)-5-(pyridin-3-yl)-1,3,4-oxadiazole is a heterocyclic compound that features both pyridine and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Pyridin-2-ylmethyl)thio)-5-(pyridin-3-yl)-1,3,4-oxadiazole typically involves the following steps:

    Formation of the Thioether Linkage: This step involves the reaction of pyridine-2-methanethiol with an appropriate halide to form the thioether linkage.

    Cyclization to Form the Oxadiazole Ring: The intermediate is then subjected to cyclization conditions, often involving the use of hydrazine derivatives and carboxylic acids or their derivatives, to form the 1,3,4-oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((Pyridin-2-ylmethyl)thio)-5-(pyridin-3-yl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, nitrating agents, and organometallic compounds are often employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, 2-((Pyridin-2-ylmethyl)thio)-5-(pyridin-3-yl)-1,3,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as a pharmacophore in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism by which 2-((Pyridin-2-ylmethyl)thio)-5-(pyridin-3-yl)-1,3,4-oxadiazole exerts its effects is largely dependent on its interaction with molecular targets. These interactions can involve:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with DNA/RNA: Modulating gene expression or replication.

    Engaging with Receptors: Altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-((Pyridin-2-ylmethyl)thio)-1,3,4-oxadiazole: Lacks the additional pyridine ring at the 5-position.

    5-(Pyridin-3-yl)-1,3,4-oxadiazole: Lacks the thioether linkage.

    2-(Pyridin-2-yl)-1,3,4-oxadiazole: Lacks both the thioether linkage and the additional pyridine ring.

Uniqueness

2-((Pyridin-2-ylmethyl)thio)-5-(pyridin-3-yl)-1,3,4-oxadiazole is unique due to the presence of both the thioether linkage and the additional pyridine ring, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-pyridin-3-yl-5-(pyridin-2-ylmethylsulfanyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4OS/c1-2-7-15-11(5-1)9-19-13-17-16-12(18-13)10-4-3-6-14-8-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOGNIOYYOZPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CSC2=NN=C(O2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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